molecular formula C7H6N2O B583105 Imidazo[1,2-a]pyridin-3-ol CAS No. 150359-29-8

Imidazo[1,2-a]pyridin-3-ol

Cat. No. B583105
CAS RN: 150359-29-8
M. Wt: 134.138
InChI Key: VRZXJLHKXVOHJE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound with an imidazole ring fused to a pyridine ring. It is a versatile scaffold that has been extensively used in the synthesis of biologically active compounds. This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this scaffold can be achieved from easily available chemicals and has been employed in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been used for its synthesis .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ol involves an imidazole ring fused to a pyridine ring. The structures of synthesized compounds were accomplished through FT-IR,1H NMR,13C NMR, mass, and elemental analysis data .


Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ol: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Applications: Imidazo[1,2-a]pyridin-3-ol derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs. Their unique chemical structure allows for versatility in drug design, potentially leading to new treatments for various types of cancer .

Material Science: This compound’s structural characteristics make it useful in material science. It can contribute to the development of new materials with specific optical behaviors, which can be applied in various technological advancements .

Optoelectronic Devices: Due to its luminescent properties, Imidazo[1,2-a]pyridin-3-ol is valuable in creating optoelectronic devices. These devices are crucial in fields like telecommunications and information processing .

Sensors: The compound’s sensitivity to light and other environmental factors makes it an excellent candidate for sensor technology. Sensors based on this compound could be used in environmental monitoring or medical diagnostics .

Confocal Microscopy and Imaging: Imidazo[1,2-a]pyridin-3-ol derivatives can serve as emitters for confocal microscopy and imaging, providing clearer images for biological research and medical diagnostics .

Insomnia Treatment: In medicine, derivatives such as zolpidem are used to treat short-term insomnia and some brain function disorders, showcasing the compound’s significance in neurological applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridin-3-ol has a wide range of applications in medicinal chemistry and material science . It has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXJLHKXVOHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666137
Record name Imidazo[1,2-a]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150359-29-8
Record name Imidazo[1,2-a]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Does Imidazo[1,2-a]pyridin-3-ol exhibit bioluminescence when paired with the NanoKAZ/NanoLuc luciferase system?

A1: Despite incorporating structural elements found in actual NanoKAZ/NanoLuc substrates, Imidazo[1,2-a]pyridin-3-ol did not display bioluminescence with this luciferase system. []

Q2: How does the chemiluminescence of Imidazo[1,2-a]pyridin-3-ol manifest?

A2: While not bioluminescent with the tested luciferase, Imidazo[1,2-a]pyridin-3-ol exhibits chemiluminescence in a phosphate buffer solution. The intensity of the emitted light signal varies and can be further enhanced by adding a quaternary ammonium salt to the buffer. [] This approach was crucial for determining the emission spectra of this and other luciferin analogs in the study.

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